molecular formula C10H15NO3S B13924365 N-(2-methoxyethyl)-4-methylbenzenesulfonamide

N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B13924365
M. Wt: 229.30 g/mol
InChI Key: GIPZAUUNGIREOH-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with a methoxyethyl group and a methyl group as substituents. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-methoxyethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzene ring.

    Reduction: Reduced sulfonamide derivatives.

    Substitution: Substituted sulfonamide compounds.

Scientific Research Applications

N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways and cellular processes, resulting in the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • 4-methoxy-N-methylbenzenamine

Uniqueness

N-(2-methoxyethyl)-4-methylbenzenesulfonamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of the methoxyethyl group enhances its solubility and reactivity compared to other similar compounds.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C10H15NO3S/c1-9-3-5-10(6-4-9)15(12,13)11-7-8-14-2/h3-6,11H,7-8H2,1-2H3

InChI Key

GIPZAUUNGIREOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCOC

Origin of Product

United States

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